

(R)-Dtbm-segphos: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-Dtbm-segphos

Cat. No.: B3029178

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This guide provides an in-depth overview of the chiral ligand **(R)-Dtbm-segphos**, a cornerstone in modern asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, experimental protocols for its application, and a visualization of its role in catalytic cycles.

Core Physicochemical Data

(R)-Dtbm-segphos, a highly effective chiral phosphine ligand, is instrumental in a variety of stereoselective transformations. Its bulky di-tert-butyl-methoxyphenyl groups create a unique steric and electronic environment, enabling high enantioselectivity in numerous catalytic reactions.

Property	Value
Molecular Formula	C ₇₄ H ₁₀₀ O ₈ P ₂
Molecular Weight	1179.53 g/mol
CAS Number	566940-03-2
Appearance	White to off-white powder

Experimental Protocols

Detailed methodologies for the application of **(R)-Dtbm-segphos** in asymmetric synthesis are crucial for reproducible and optimized results. Below are two distinct experimental protocols demonstrating its use in the formation of a nickel complex and in copper-catalyzed asymmetric hydrosilylation.

Synthesis of [(R)-DTBM-SEGPPOS]NiCl₂

This protocol, adapted from Organic Syntheses, describes the preparation of a nickel(II) chloride complex of **(R)-Dtbm-segphos**.

Materials:

- **(R)-DTBM-SEGPPOS** (1.00 g, 0.85 mmol, 1 equiv)
- NiCl₂ (110 mg, 0.85 mmol, 1 equiv)
- Acetonitrile (15 mL)
- Celite® (25 g)
- Dichloromethane

Procedure:

- An oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar is charged with **(R)-DTBM-SEGPPOS** and NiCl₂.
- Acetonitrile is added, and a reflux condenser is attached. The system is purged with N₂ for 5 minutes.
- The mixture is heated at reflux for 16 hours.
- A filter funnel with a Celite® pad is prepared and wetted with acetonitrile.
- The warm reaction mixture is poured over the Celite®. The Celite® is then washed with acetonitrile until the filtrate is colorless.
- The filtrate is concentrated on a rotary evaporator.

- The resulting solid is further purified by column chromatography on silica gel using dichloromethane as the eluent.
- The pure fractions are collected and concentrated to afford the product as a yellow solid.[\[1\]](#)
[\[2\]](#)

Asymmetric Hydrosilylation of a Ketone

This procedure, from a study on asymmetric hydrosilylations, illustrates the in situ generation of a copper hydride catalyst for the reduction of a ketone.

Materials:

- CuCl (1.5 mg, 0.015 mmol, 1.0 mol %)
- NaO-t-Bu (1.4 mg, 0.015 mmol, 1.0 mol %)
- (R)-(-)-DTBM-SEGPHOS (0.88 mg, 7.5×10^{-4} mmol, 0.05 mol %)
- Toluene (1.5 mL)
- Polymethylhydrosiloxane (PMHS) (0.39 mL, 6.0 mmol, 4 equiv)
- Methyl-4-oxo-4-phenylbutanoate (0.26 mL, 1.50 mmol)
- t-BuOH (80 μ L, 1.50 mmol)
- THF (1.5 mL)

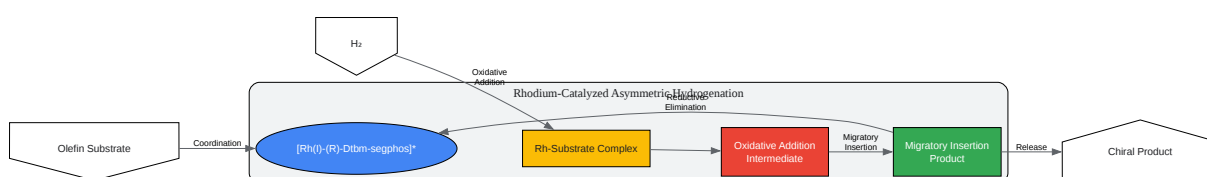
Procedure:

- In a glovebox, a flame-dried 10 mL round-bottom flask is charged with CuCl, NaO-t-Bu, (R)-(-)-DTBM-SEGPHOS, and toluene. The mixture is stirred for 30 minutes at room temperature.
- The mixture is cooled to -78 °C, and PMHS is added. The mixture is stirred for an additional 15 minutes.

- In a separate flask, the ketone substrate, t-BuOH, and THF are combined and cooled to -78 °C.
- The substrate solution is transferred to the catalyst mixture via cannula.
- The reaction progress is monitored by TLC. Upon completion (approximately 2 hours), the reaction is quenched with 2.5 M aqueous KF and Et₂O and stirred for 3 hours.
- The layers are separated, and the aqueous phase is extracted with Et₂O.
- The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated.
- The crude product is purified by silica gel chromatography.[3]

Catalytic Pathway Visualization

The catalytic cycle of rhodium-catalyzed asymmetric hydrogenation using a chiral phosphine ligand like **(R)-Dtbm-segphos** is a well-established mechanism. The following diagram illustrates the key steps involved in this stereoselective transformation.



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Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

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